Ditercalinium mesylate
CAS No.: 99465-99-3
Cat. No.: VC1688761
Molecular Formula: C50H64N6O14S4
Molecular Weight: 1101.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99465-99-3 |
|---|---|
| Molecular Formula | C50H64N6O14S4 |
| Molecular Weight | 1101.3 g/mol |
| IUPAC Name | methanesulfonate;methanesulfonic acid;10-methoxy-2-[2-[4-[1-[2-(10-methoxy-7H-pyrido[4,3-c]carbazol-2-ium-2-yl)ethyl]piperidin-4-yl]piperidin-1-yl]ethyl]-7H-pyrido[4,3-c]carbazol-2-ium |
| Standard InChI | InChI=1S/C46H48N6O2.4CH4O3S/c1-53-35-5-9-41-37(27-35)45-39-29-51(21-15-33(39)3-7-43(45)47-41)25-23-49-17-11-31(12-18-49)32-13-19-50(20-14-32)24-26-52-22-16-34-4-8-44-46(40(34)30-52)38-28-36(54-2)6-10-42(38)48-44;4*1-5(2,3)4/h3-10,15-16,21-22,27-32H,11-14,17-20,23-26H2,1-2H3;4*1H3,(H,2,3,4) |
| Standard InChI Key | CPYOAFQSTPVJBA-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
| Canonical SMILES | COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Introduction
Chemical Structure and Properties
Ditercalinium mesylate (CAS: 99465-99-3) is the methanesulfonate salt of ditercalinium, a 7H-pyridocarbazole dimer. It has the molecular formula C50H64N6O14S4 and a molecular weight of 1101.3 g/mol. The parent compound, ditercalinium, is classified as a bifunctional intercalator with a unique structure consisting of two connected pyridocarbazolium chromophores.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C50H64N6O14S4 |
| Molecular Weight | 1101.3 g/mol |
| Physical State | Solid |
| CAS Number | 99465-99-3 |
| Related Compounds | Ditercalinium chloride (74517-42-3), Ditercalinium chloride diHCl (75413-56-8) |
| Solubility | Research use only compound; solubility data limited |
The structure of ditercalinium mesylate is derived from its parent compound, which consists of two 10-methoxy-7H-pyrido[4,3-c]carbazolium moieties connected by a bis(ethylpiperidinium) linking chain. The mesylate counterions stabilize the dicationic nature of the molecule .
Biological Mechanisms of Action
Ditercalinium mesylate, like its parent compound, exhibits several distinct biological activities, primarily centered around its interaction with DNA and mitochondrial processes.
DNA Interaction
As a bifunctional intercalator, ditercalinium mesylate can insert between DNA base pairs at two sites simultaneously, distinguishing it from monointercalators that bind at only a single site . This interaction occurs via the major groove of the double helix, with the two pyridocarbazolium chromophores intercalating into DNA while the positively charged linking chain orients toward the wide groove .
Unlike many other DNA intercalators, ditercalinium produces no DNA strand breaks, DNA-protein cross-links, or DNA-DNA cross-links, eliminating these effects as cytotoxic lesions . Instead, its mechanism involves:
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Alteration of chromatin structure
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Condensation of DNA
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Disruption of cellular processes such as replication and transcription
Topoisomerase II Inhibition
Ditercalinium exhibits significant inhibitory effects on topoisomerase II, a crucial enzyme for DNA replication and cell division. Research has shown that at concentrations as low as 5 × 10^-7 M, it completely inhibits:
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Formation of covalent complexes between topoisomerase II and DNA
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Enzyme-induced DNA cleavage
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Regular functioning of the enzyme
Additionally, ditercalinium induces DNA catenation in the presence of topoisomerase II and adenosine triphosphate . This catenation, where DNA molecules become linked together, further disrupts cellular processes.
Mitochondrial Effects and Cytotoxicity
Respiratory Chain Inhibition
A significant aspect of ditercalinium's biological activity is its effect on mitochondrial function. Research has demonstrated that ditercalinium inhibits electron transport in isolated rat liver mitochondria through multiple mechanisms :
| Target | Effect |
|---|---|
| Cytochrome c oxidase | Inhibits electron transfer between membrane cytochrome c and oxygen |
| Complex II and III | Inhibits electron transfer to membrane cytochrome c |
| Diphosphatidylglycerol | Forms complexes that may contribute to hepatotoxicity |
The level of inhibition appears highly dependent on the drug/membrane diphosphatidylglycerol ratio. The mechanism of cytochrome c oxidase inhibition likely involves complexation with the diphosphatidylglycerol environment essential for enzyme activity rather than direct drug-enzyme interaction .
Mitochondrial DNA Depletion
While specific data on ditercalinium mesylate is limited, research on ditercalinium chloride (a related salt form) has revealed its ability to deplete mitochondrial DNA (mtDNA). This effect is achieved through inhibition of DNA polymerase gamma, the enzyme responsible for mtDNA replication .
Comparative studies with ethidium bromide, another compound used to deplete mtDNA, have shown:
| Property | Ditercalinium Chloride | Ethidium Bromide |
|---|---|---|
| Effectiveness in mouse cells | High | Low |
| Cellular accumulation pattern | Similar in both mouse and human cells | Less in mouse cells compared to human cells |
| Distribution in mitochondria | Granular distribution, associated with mtDNA | Diffuse distribution |
| Co-localization | Co-localizes with Twinkle (mitochondrial helicase) | Not specifically observed |
This close association of ditercalinium with mitochondrial DNA may contribute to its mtDNA-depleting activity and potentially to its cytotoxicity profile .
Interaction with DNA Repair Mechanisms
A notable characteristic of ditercalinium is that its noncovalent complex with DNA is recognized by the Escherichia coli UvrABC endonuclease, which typically processes bulky covalent DNA lesions . This recognition occurs despite the fact that no covalent drug-DNA adduct is formed during incubation of the drug with DNA or during subsequent incubation with UvrAB proteins.
The nucleoprotein-ditercalinium complexes appear different from those generated during the repair of pyrimidine dimers:
| Property | Ditercalinium-DNA Complex | Pyrimidine Dimer-DNA Complex |
|---|---|---|
| Stable complex formation | UvrA protein + ATP sufficient | Both UvrA and UvrB proteins required |
| Complex half-life | ~5 minutes after removal of free ditercalinium | Different kinetics |
| Stabilization | Maintained when free ditercalinium present | Different stabilization mechanisms |
This interaction with DNA repair mechanisms provides additional insight into how ditercalinium affects cellular processes and potentially contributes to its biological effects .
| Compound | DNA Binding Mode | Strand Breaks | mtDNA Depletion | Topoisomerase Inhibition |
|---|---|---|---|---|
| Ditercalinium mesylate | Bisintercalation via major groove | None | Yes | Strong inhibition |
| Ethidium bromide | Monointercalation | Yes | Yes (human cells) | Different mechanism |
| Doxorubicin | Intercalation | Yes | Limited | Strong inhibition |
| Netropsin | Minor groove binding | No | No | No |
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